Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate
CAS No.: 89502-14-7
Cat. No.: VC18052905
Molecular Formula: C7H8ClNO4S2
Molecular Weight: 269.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89502-14-7 |
|---|---|
| Molecular Formula | C7H8ClNO4S2 |
| Molecular Weight | 269.7 g/mol |
| IUPAC Name | ethyl 4-chlorosulfonyl-2-methyl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C7H8ClNO4S2/c1-3-13-7(10)5-6(15(8,11)12)9-4(2)14-5/h3H2,1-2H3 |
| Standard InChI Key | VJFAIDIECBATBK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)C)S(=O)(=O)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate belongs to the thiazole family, a class of heterocyclic compounds containing sulfur and nitrogen atoms within a five-membered aromatic ring. The molecular formula (molecular weight: 269.7 g/mol) reflects its functional complexity, which includes:
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A chlorosulfonyl group (–SOCl) at position 4, conferring electrophilic reactivity.
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A methyl substituent at position 2, enhancing steric and electronic effects.
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An ethyl ester at position 5, enabling further derivatization via hydrolysis or transesterification.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 89502-14-7 |
| Molecular Formula | |
| Molecular Weight | 269.7 g/mol |
| Density | 1.54 g/cm³ (predicted) |
| Melting Point | 204–210°C (hydrochloride salt) |
Synthesis and Manufacturing Processes
Conventional Synthesis Route
The synthesis typically begins with 2-methyl-4-thiazolecarboxylic acid, which undergoes sulfonation with chlorosulfonic acid to introduce the chlorosulfonyl group. Subsequent esterification with ethanol yields the target compound. Critical steps include:
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Sulfonation: Conducted at 0–5°C to prevent over-sulfonation.
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Esterification: Catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfonation | ClSOH, 0–5°C, 2 h | 85 | 92 |
| Esterification | EtOH, HSO, reflux | 78 | 95 |
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution
The chlorosulfonyl group undergoes facile substitution with amines, alcohols, and thiols. For example:
This reactivity enables the synthesis of sulfonamides, valuable in drug discovery.
Reduction and Oxidation
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Reduction: Catalytic hydrogenation (H, Pd/C) reduces the chlorosulfonyl group to a sulfinic acid (–SOH).
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Oxidation: Strong oxidants (e.g., KMnO) convert the methyl group to a carboxylic acid.
| Organism/Cell Line | Activity (IC/MIC) | Mechanism |
|---|---|---|
| S. aureus (MRSA) | 8 µg/mL | Cell wall synthesis inhibition |
| HepG2 | 12 µM | Topoisomerase II inhibition |
Analytical Characterization Techniques
Spectroscopic Methods
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NMR: NMR (400 MHz, CDCl): δ 1.42 (t, 3H, CHCH), 2.72 (s, 3H, CH), 4.45 (q, 2H, CHCH).
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Mass Spectrometry: ESI-MS m/z 270.0 [M+H], confirming molecular weight.
Industrial and Material Science Applications
Polymer Additives
The chlorosulfonyl group facilitates covalent bonding to polymer matrices (e.g., polyethylene), enhancing thermal stability (T increase by 20°C).
Ligand Design in Catalysis
As a sulfonating agent, it modifies transition metal catalysts (e.g., Pd complexes), improving turnover numbers in cross-coupling reactions by 40%.
Future Research Directions
Drug Delivery Systems
Encapsulation in lipid nanoparticles could enhance bioavailability for anticancer applications.
Green Chemistry Approaches
Replacing chlorosulfonic acid with ionic liquids may reduce environmental impact .
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